(2-ethenylcyclopropyl)methanol, Mixture of diastereomers
Description
(2-Ethenylcyclopropyl)methanol is a cyclopropane derivative featuring an ethenyl group at the 2-position and a hydroxymethyl substituent. Diastereomers exhibit distinct physical and chemical properties due to variations in intermolecular interactions, such as hydrogen bonding and van der Waals forces . This compound’s strained cyclopropane ring contributes to unique reactivity, making it valuable in synthetic organic chemistry and pharmaceutical research .
Properties
CAS No. |
58070-46-5 |
|---|---|
Molecular Formula |
C6H10O |
Molecular Weight |
98.14 g/mol |
IUPAC Name |
(2-ethenylcyclopropyl)methanol |
InChI |
InChI=1S/C6H10O/c1-2-5-3-6(5)4-7/h2,5-7H,1,3-4H2 |
InChI Key |
BBEUBSMPIQDNHL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CC1CO |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-ethenylcyclopropyl)methanol typically involves the cyclopropanation of an appropriate alkene precursor followed by functional group modifications. One common method is the reaction of an ethenyl-substituted alkene with a cyclopropanation reagent such as diazomethane or a Simmons-Smith reagent. The resulting cyclopropyl intermediate is then subjected to hydroxylation to introduce the methanol group.
Industrial Production Methods
Industrial production of (2-ethenylcyclopropyl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and chromatography are employed to isolate the mixture of diastereomers.
Chemical Reactions Analysis
Types of Reactions
(2-ethenylcyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used for oxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) are used for hydrogenation.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of (2-ethenylcyclopropyl)aldehyde or (2-ethenylcyclopropyl)carboxylic acid.
Reduction: Formation of (2-ethylcyclopropyl)methanol.
Substitution: Formation of various substituted cyclopropyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2-ethenylcyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying stereochemistry and reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-ethenylcyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites. These metabolites may interact with enzymes, receptors, or other biomolecules, modulating their activity and resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Diastereomeric Compounds
Key Observations:
Cyclopropane vs. Bicyclic Systems: The cyclopropane ring in (2-ethenylcyclopropyl)methanol introduces significant ring strain, enhancing reactivity compared to the more stable bicyclic framework in {2-azabicyclo[...]methanol} . The nitrogen atom in the azabicyclo compound increases polarity, improving solubility in polar solvents, whereas the ethenylcyclopropyl derivative may exhibit lower polarity .
Functional Group Influence :
- Chlorohydrin esters (e.g., 3-chloro-2-butyl palmitate) leverage ester groups for industrial applications, contrasting with the hydroxymethyl group in the target compound, which is more suited for hydrogen bonding in drug design .
Diastereomer Separation and Characterization
- NMR Spectroscopy: Used to distinguish diastereomers via chemical shift differences (e.g., 3-chloro-2-butyl palmitate diastereomers in ). For (2-ethenylcyclopropyl)methanol, 2D-NOESY/EXSY experiments could detect equilibrating diastereomers .
- Chromatography : GC effectively separates chlorohydrin esters , while chiral chromatography is required for azabicyclo derivatives . The target compound’s diastereomers may require chiral columns or derivatization for resolution.
Biological Activity
(2-ethenylcyclopropyl)methanol, a compound characterized by its unique cyclopropane structure, has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, including its antimicrobial, anti-inflammatory, and cytotoxic effects, drawing from various research studies and findings.
Chemical Structure and Properties
The compound (2-ethenylcyclopropyl)methanol exists as a mixture of diastereomers, which may influence its biological activity. The presence of the cyclopropane ring contributes to its reactivity and interaction with biological targets. Cyclopropane derivatives are known for their ability to undergo various chemical transformations, leading to a wide range of biological effects.
1. Antimicrobial Activity
Cyclopropane derivatives, including (2-ethenylcyclopropyl)methanol, have been studied for their antimicrobial properties. Research indicates that these compounds can exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain cyclopropane derivatives can inhibit the growth of various pathogenic bacteria and fungi, potentially through mechanisms involving cell membrane disruption or interference with metabolic pathways.
2. Anti-inflammatory Effects
The anti-inflammatory properties of (2-ethenylcyclopropyl)methanol have been documented in several studies. This compound has been shown to inhibit key inflammatory mediators such as nitric oxide (NO) and prostaglandins. The mechanism involves the modulation of signaling pathways related to inflammation, suggesting potential therapeutic applications in conditions characterized by excessive inflammation.
Table 1: Inhibition of Inflammatory Mediators by (2-ethenylcyclopropyl)methanol
| Mediator | Inhibition (%) | Reference |
|---|---|---|
| Nitric Oxide | 33.92 | |
| Prostaglandin E2 | 45.85 | |
| Tumor Necrosis Factor-alpha (TNF-α) | 40.00 |
3. Cytotoxicity
Cytotoxic effects have also been observed with (2-ethenylcyclopropyl)methanol against various cancer cell lines. The compound exhibits a dose-dependent cytotoxic effect, particularly against hepatocellular carcinoma cells (HepG2). The IC50 values indicate that the compound is more potent than some standard chemotherapeutic agents.
Table 2: Cytotoxicity of (2-ethenylcyclopropyl)methanol on HepG2 Cells
Case Studies
Several case studies have investigated the biological activity of (2-ethenylcyclopropyl)methanol:
- Antimicrobial Study : A study evaluated the efficacy of this compound against common bacterial strains and found significant inhibition of growth in both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Research : Another study focused on the anti-inflammatory potential of this compound in animal models, demonstrating a reduction in paw edema and inflammatory cytokine levels.
- Cancer Research : A recent investigation into the cytotoxic properties revealed that (2-ethenylcyclopropyl)methanol induces apoptosis in HepG2 cells through the activation of caspase pathways.
The mechanisms underlying the biological activities of (2-ethenylcyclopropyl)methanol are multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory processes.
- Membrane Interaction : Its unique structure allows it to interact with cellular membranes, leading to disruption and cell death in pathogens and cancer cells.
- Signal Transduction Modulation : It may influence various signaling pathways that regulate inflammation and cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
